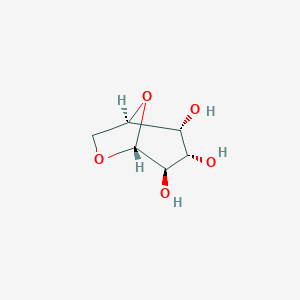

1,6-Anhidro-alfa-D-galactopiranosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levoglucosan is a anhydrohexose that is the 1,6-anhydro-derivative of beta-D-glucopyranose. It has a role as a human metabolite, a biomarker and an Arabidopsis thaliana metabolite.

Levoglucosan is a natural product found in Lotus burttii, Lotus tenuis, and other organisms with data available.

Glucosan is a metabolite found in or produced by Saccharomyces cerevisiae.

Aplicaciones Científicas De Investigación

Producción de Carragenanos

Los carragenanos son polisacáridos sulfatados aislados de algas rojas marinas que comparten una columna vertebral común de D-galactosa unida alternativamente por enlaces glucosídicos α(1,3) y β(1,4) . Se clasifican según el número y la posición de los grupos éster sulfato y la presencia de un anillo 3,6 anhidro en la galactosa α-unida .

Industria alimentaria

Debido a su biocompatibilidad, características fisicoquímicas excepcionales y capacidades emulsionantes, espesantes, gelificantes y estabilizantes, los carragenanos han encontrado varias aplicaciones industriales, especialmente en la industria alimentaria .

Industrias farmacéutica y cosmética

Los carragenanos también se utilizan en las industrias farmacéutica y cosmética debido a sus propiedades únicas .

Campo biomédico

Las enzimas carragenasas, que degradan los carragenanos, tienen aplicaciones relacionadas con el campo biomédico, la producción de bioetanol, la prevención de la proliferación de algas rojas, la obtención de protoplastos de algas, etc. .

Trazador químico para la quema de biomasa

1,6-Anhidro-beta-D-glucopiranosa se utiliza como trazador químico para la quema de biomasa .

Preparación de productos biológicamente importantes

1,6-Anhidro-beta-D-glucopiranosa se utiliza para la preparación de productos biológicamente importantes y estructuralmente diversos como la rifamicina S, la indanomicina, el tromboxano B2, (+)-biotina, la tetrodotoxina, la quinona, los antibióticos macrólidos y los azúcares modificados .

Conversión de Levoglucosano

El levoglucosano (1,6-anhidro-β-D-glucopiranosa) es un azúcar anhidro formado como producto principal durante la pirólisis de la celulosa. Se puede convertir en diferentes productos químicos de alto valor añadido como la levoglucosenona, el 5-hidroximetilfurfural y el estireno directamente o a través de un intermedio de glucosa mediante procesos químicos, catalíticos y bioquímicos .

Actividades hepatoprotectoras, antiinflamatorias y anticancerígenas

Mecanismo De Acción

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

1,6-Anhydro-alpha-D-galactopyranose interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by 1,6-Anhydro-alpha-D-galactopyranose involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 1,6-Anhydro-alpha-D-galactopyranose is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of 1,6-Anhydro-alpha-D-galactopyranose is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

Análisis Bioquímico

Biochemical Properties

1,6-Anhydro-alpha-D-galactopyranose plays a significant role in biochemical reactions, particularly in the degradation of carrageenans . Carrageenans are sulfated polysaccharides that are composed of alternating 3-linked β-D-galactopyranose and 4-linked α-D-galactopyranose units .

Cellular Effects

The effects of 1,6-Anhydro-alpha-D-galactopyranose on cells are primarily observed through its role in the degradation of carrageenans. The degradation products of carrageenans have been reported to have promising pharmacological properties and potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of 1,6-Anhydro-alpha-D-galactopyranose is primarily through its role in the degradation of carrageenans. Carrageenases, the enzymes that degrade carrageenans, are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .

Metabolic Pathways

1,6-Anhydro-alpha-D-galactopyranose is involved in the metabolic pathways of carrageenans . Carrageenans can be degraded into lower molecular weight oligosaccharides, which involves the action of carrageenases .

Propiedades

Número CAS |

644-76-8 |

|---|---|

Fórmula molecular |

C6H10O5 |

Peso molecular |

162.14 g/mol |

Nombre IUPAC |

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1 |

Clave InChI |

TWNIBLMWSKIRAT-FPRJBGLDSA-N |

SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

SMILES isomérico |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O |

SMILES canónico |

C1C2C(C(C(C(O1)O2)O)O)O |

Apariencia |

Assay:≥95%A crystalline solid |

melting_point |

183 °C |

Descripción física |

Solid |

Pictogramas |

Irritant |

Números CAS relacionados |

26099-49-0 |

Solubilidad |

62.3 mg/mL |

Sinónimos |

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol; 1,6-Αnhydro-β-D-galactopyranose; D-Galactosan; Levogalactosan; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?

A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.

Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?

A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.

Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?

A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)

![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)